![molecular formula C8H5ClF2O3 B1451864 5-Chloro-2-(difluoromethoxy)benzoic acid CAS No. 773869-44-6](/img/structure/B1451864.png)
5-Chloro-2-(difluoromethoxy)benzoic acid
Overview
Description
“5-Chloro-2-(difluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5ClF2O3 . It is a solid substance and is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular weight of “5-Chloro-2-(difluoromethoxy)benzoic acid” is 222.57 g/mol . The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13/h1-3,7H, (H,12,13) .Physical And Chemical Properties Analysis
“5-Chloro-2-(difluoromethoxy)benzoic acid” is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Plant Growth Regulation
Research by Pybus et al. (1959) delves into the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-(difluoromethoxy)benzoic acid, to investigate their impact on plant growth. The study found that specific substitutions on the benzoic acid ring could significantly influence plant growth-promoting activity, with chloro-derivatives showing higher effectiveness Pybus et al., 1959.
Antimicrobial Activity
Limban et al. (2008) reported on the antimicrobial properties of new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, a compound structurally related to 5-Chloro-2-(difluoromethoxy)benzoic acid. These compounds showed specific activities against various bacteria and Candida species, suggesting potential use in treating multidrug-resistant infections Limban et al., 2008.
Development of Novel Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives for detecting highly reactive oxygen species (hROS), demonstrating the utility of such compounds in biological and chemical applications to study the roles of hROS Setsukinai et al., 2003.
Industrial Process Scale-Up
Zhang et al. (2022) described the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for synthesizing SGLT2 inhibitors, highlighting the economic and efficient synthesis of complex benzoic acid derivatives for therapeutic applications Zhang et al., 2022.
Structural Characterization for Antitubercular Agents
Research by Richter et al. (2021) on the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for synthesizing new antituberculosis drug candidates, underscores the role of benzoic acid derivatives in developing novel therapeutics Richter et al., 2021.
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTCUQGQENXYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(difluoromethoxy)benzoic acid | |
CAS RN |
773869-44-6 | |
Record name | 5-chloro-2-(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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